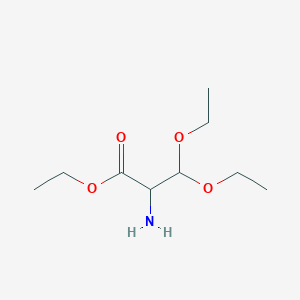

Serine, 3-ethoxy-O-ethyl-, ethyl ester

Descripción

"Serine, 3-ethoxy-O-ethyl-, ethyl ester" is a synthetic serine derivative characterized by multiple ethoxy and ethyl ester modifications. Such modifications enhance lipophilicity and stability compared to unmodified serine, making it suitable for applications in peptide synthesis, enzyme inhibition, or as a chiral building block in pharmaceuticals .

Propiedades

Fórmula molecular |

C9H19NO4 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

ethyl 2-amino-3,3-diethoxypropanoate |

InChI |

InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3 |

Clave InChI |

LRUJOFUURXUABL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C(C(=O)OCC)N)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:

Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.

Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.

Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.

Industrial Production Methods

Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

- L-Serine Ethyl Ester Hydrochloride (LSECH): A simpler derivative with only the carboxyl group esterified (ethyl ester) and the amino group protonated (hydrochloride salt). LSECH lacks the ethoxy substitution at the β-hydroxyl group, resulting in higher polarity and solubility in aqueous media compared to the target compound .

- D-4-Methylsulfonylphenyl Serine Ethyl Ester : Features a sulfonylphenyl group at the para position of the serine backbone. This substitution introduces strong electron-withdrawing effects, altering reactivity and enzyme-binding properties compared to the ethoxy-modified target compound .

- N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester: A complex ethyl ester inhibitor of serine proteases. Unlike the target compound, this molecule includes a phenylalanine residue and a cyanobenzoyl group, enabling selective inhibition of enzymes like α-chymotrypsin via stable acyl-enzyme intermediates .

Functional and Physicochemical Properties

Spectral and Analytical Comparisons

- IR Spectra : Ethyl esters typically show C=O stretching at 1730–1750 cm⁻¹ and C–O–C bands at 1150–1250 cm⁻¹, as seen in optimized TMP/PE esters (). The target compound’s ethoxy groups may introduce additional C–O stretches near 1100 cm⁻¹.

- Mass Spectra : Ethyl esters fragment to produce [M+Na]+ ions. For example, reports m/z 299.0686 ([M+Na]+) for a related ethyl ester, aligning with the target compound’s expected fragmentation pattern .

Key Research Findings

- Stability : Ethyl esters like the target compound exhibit superior hydrolytic stability compared to methyl esters, as demonstrated in catalytic cracking studies ().

- Biological Activity : Ethyl ester derivatives of serine are critical in designing protease inhibitors, where the ester moiety acts as a leaving group during enzyme acylation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.